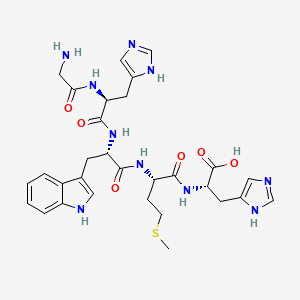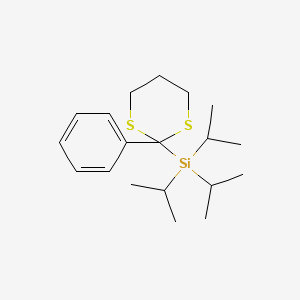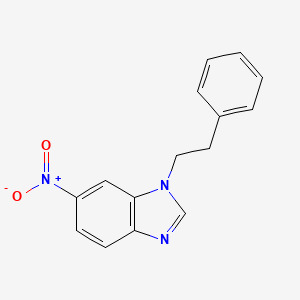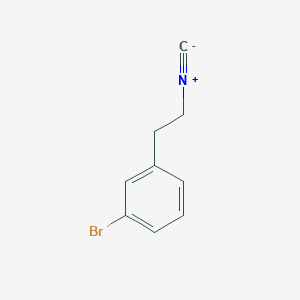
3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Benzyl-2-méthoxy-4-phénylcyclopent-2-én-1-one est un composé organique caractérisé par un cycle cyclopentène substitué par des groupes benzyle, méthoxy et phényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Benzyl-2-méthoxy-4-phénylcyclopent-2-én-1-one implique généralement les étapes suivantes :
Formation du cycle cyclopentène : Cela peut être réalisé par une réaction de Diels-Alder entre un diène et un diénophile.
Introduction du groupe benzyle : Cette étape implique souvent une réaction d’alkylation de Friedel-Crafts utilisant du chlorure de benzyle et un catalyseur acide de Lewis.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Benzyl-2-méthoxy-4-phénylcyclopent-2-én-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : En utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : En utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur les groupes benzyle ou méthoxy.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Méthylate de sodium dans le méthanol pour la substitution du groupe méthoxy.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’alcanes.
Substitution : Formation de dérivés cyclopentène substitués.
4. Applications de la recherche scientifique
La 3-Benzyl-2-méthoxy-4-phénylcyclopent-2-én-1-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel en tant qu’intermédiaire pharmaceutique.
Industrie : Utilisé dans la synthèse de matériaux de pointe et de produits chimiques spécialisés.
Applications De Recherche Scientifique
3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de la 3-Benzyl-2-méthoxy-4-phénylcyclopent-2-én-1-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Les voies et les cibles exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Benzyl-2-méthoxy-4-phénylcyclopent-2-én-1-ol : Structure similaire, mais avec un groupe hydroxyle au lieu d’une cétone.
3-Benzyl-2-méthoxy-4-phénylcyclopent-2-én-1-amine : Structure similaire, mais avec un groupe amine au lieu d’une cétone.
Unicité
Ses groupes méthoxy et phényle confèrent des propriétés électroniques et stériques uniques, ce qui en fait un composé précieux dans divers domaines de recherche .
Propriétés
Numéro CAS |
819814-19-2 |
|---|---|
Formule moléculaire |
C19H18O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
3-benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C19H18O2/c1-21-19-17(12-14-8-4-2-5-9-14)16(13-18(19)20)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
Clé InChI |
CAIVIVBMILYROV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)


![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)

![Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate](/img/structure/B12530872.png)
![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
![2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B12530901.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)

